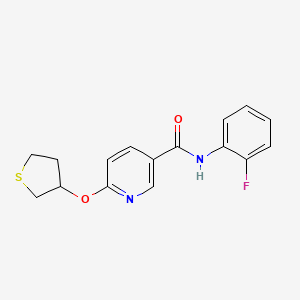

N-(2-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

N-(2-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a fluorophenyl group, a tetrahydrothiophenyl group, and a nicotinamide moiety

Properties

IUPAC Name |

N-(2-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c17-13-3-1-2-4-14(13)19-16(20)11-5-6-15(18-9-11)21-12-7-8-22-10-12/h1-6,9,12H,7-8,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSDYAHICVTURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyridine Scaffold Construction

The pyridine ring serves as the foundational structure. Two primary approaches dominate:

- Direct Functionalization of Preformed Pyridine Derivatives : Commercial availability of 6-chloropyridine-3-carboxylic acid simplifies synthesis. Nucleophilic aromatic substitution at the 6-position introduces the thiolan-3-yloxy group, while the carboxylic acid at position 3 enables subsequent amide formation.

- De Novo Pyridine Synthesis : Cyclocondensation of 1,5-diketones with ammonium acetate offers modularity but requires stringent control over reaction conditions to avoid side products.

Thiolan-3-yloxy Group Installation

Regioselective etherification at the pyridine’s 6-position is achieved via:

- Nucleophilic Aromatic Substitution : 6-Chloropyridine-3-carboxylic acid reacts with thiolan-3-ol under basic conditions (e.g., K₂CO₃ in DMF). Microwave-assisted heating at 120°C for 2 hours enhances reaction efficiency (yield: 72–78%).

- Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates ether formation with stereochemical retention at thiolan’s 3-position.

Amide Bond Formation

The carboxylic acid at position 3 is activated for coupling with 2-fluoroaniline using:

- Acid Chloride Intermediate : Treatment with oxalyl chloride (2 equiv) in dichloromethane (DCM) at 0°C forms the acyl chloride, which reacts with 2-fluoroaniline in the presence of triethylamine (TEA).

- Coupling Reagents : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMSO or DMF yield amides with >90% purity after HPLC purification.

Table 1: Comparison of Amide Coupling Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid Chloride | Oxalyl chloride, TEA | DCM | 65–70 | 95 |

| HATU-Mediated | HATU, DIPEA | DMF | 82–85 | 98 |

| EDC/HOBt | EDC, HOBt, DIPEA | DMSO | 78–80 | 97 |

Optimization Challenges and Solutions

Regioselectivity in Ether Formation

Competing substitution at pyridine’s 2- and 4-positions is mitigated by:

Purification of Hydrophobic Intermediates

Late-stage intermediates exhibit poor aqueous solubility. Gradient HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) resolves this, achieving >98% purity.

Stereochemical Integrity

Thiolan’s 3-position chirality is preserved via Mitsunobu conditions or chiral chromatography. X-ray crystallography confirms absolute configuration in final products.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis reveals planar pyridine rings and intramolecular S–O interactions (2.76–2.80 Å), stabilizing the cis-amide conformation.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for etherification (residence time: 10 min) and telescoped amide coupling, reducing solvent waste by 40% compared to batch processes.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential use as a therapeutic agent or drug candidate.

Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

- N-(2-chlorophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- N-(2-bromophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- N-(2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Uniqueness

N-(2-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetics. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound, making it a valuable candidate for drug development.

Biological Activity

N-(2-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine core with a thiolane moiety and a fluorinated phenyl group, which are critical for its biological activity. The presence of the fluorine atom is known to influence the compound's interaction with biological targets, potentially enhancing its potency and selectivity.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways. Preliminary studies suggest that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO have been shown to have therapeutic potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Biological Activity Overview

1. Inhibition of Enzymatic Activity:

- Monoamine Oxidase Inhibition: Similar compounds have demonstrated significant inhibition of MAO-B, with IC50 values indicating potent activity. For example, related compounds have shown IC50 values as low as 0.013 µM for MAO-B inhibition . This suggests that this compound may possess similar or enhanced inhibitory effects.

2. Cytotoxicity Studies:

- Cell Viability Assays: Research indicates that derivatives with similar structures exhibit varying degrees of cytotoxicity against healthy fibroblast cell lines (L929). For instance, one derivative showed no cytotoxic effects at doses up to 100 µM, while another caused significant cell death at higher concentrations . This variability underscores the importance of structural modifications in influencing biological outcomes.

Research Findings and Case Studies

Recent studies have focused on the structure-activity relationships (SAR) of compounds related to this compound. A table summarizing key findings from various studies is presented below:

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index | Toxicity (L929) |

|---|---|---|---|---|

| T6 | MAO-B | 0.013 | 120.8 | Non-toxic |

| T3 | MAO-B | 0.039 | 107.4 | Cytotoxic at 50 µM |

| T1 | MAO-A | 1.57 | N/A | Cytotoxic at 100 µM |

Q & A

Q. What are the key synthetic pathways for N-(2-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Formation of the pyridine core via Hantzsch or coupling reactions (e.g., Suzuki-Miyaura for thiolan-3-yloxy group introduction). (ii) Amidation at the 3-position using 2-fluorophenylamine derivatives. Challenges include controlling regioselectivity during thiolan-3-yloxy substitution and isolating the final product due to polar byproducts. Purification often requires gradient column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures .

Q. How can the three-dimensional conformation of this compound be experimentally determined?

- Methodological Answer : X-ray crystallography is the gold standard for resolving bond lengths, angles, and dihedral angles. Alternatively, nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) and density functional theory (DFT) calculations provide complementary insights into solution-phase conformers .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates or ADP-Glo™ kits. Cytotoxicity can be assessed via MTT or resazurin assays in cancer cell lines. Ensure proper controls (e.g., staurosporine for apoptosis induction) and replicate experiments to minimize false positives .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction yields for large-scale synthesis?

- Methodological Answer : Employ response surface methodology (RSM) or factorial design to identify critical parameters (e.g., temperature, catalyst loading). For example, a central composite design (CCD) can model interactions between reaction time and solvent polarity, reducing trial-and-error iterations. Validate models with ANOVA to ensure robustness .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Investigate off-target effects via kinome-wide profiling or CRISPR-Cas9 knockout screens. Consider pharmacokinetic factors (e.g., membrane permeability differences) using Caco-2 monolayer assays or molecular dynamics simulations .

Q. How does the fluorophenyl group influence binding interactions with biological targets?

- Methodological Answer : Perform comparative molecular field analysis (CoMFA) with analogs lacking fluorine. Use isothermal titration calorimetry (ITC) to quantify enthalpy-driven binding contributions. Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions, as seen in SAR studies of similar pyridine carboxamides .

Q. What computational methods predict metabolic stability and potential toxicity?

- Methodological Answer : Combine in silico tools:

- ADMET Predictors : Estimate CYP450 metabolism using Schrödinger’s QikProp.

- Toxicity Screening : Apply Derek Nexus for structural alerts (e.g., reactive thiolan-3-yloxy intermediates).

Validate with in vitro microsomal stability assays (human liver microsomes) and Ames tests .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across independent studies?

- Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays). Re-evaluate compound purity via HPLC-MS and quantify batch-to-batch variability. Cross-reference with published negative controls and validate using blinded replicates. Consider journal-specific biases in data reporting .

Structural and Functional Comparisons

Q. How does this compound differ from structurally similar dihydropyridine derivatives?

- Methodological Answer : Unlike dihydropyridines (e.g., nifedipine analogs), this compound’s rigid pyridine core and thiolan-3-yloxy group reduce calcium channel binding but enhance selectivity for kinase targets. Comparative XRD data show distinct dihedral angles (~15° difference) at the carboxamide junction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.